molecular formula C7H4ClNO4 B1359790 2-Chloro-6-nitrobenzoic acid CAS No. 5344-49-0

2-Chloro-6-nitrobenzoic acid

Cat. No. B1359790
CAS RN: 5344-49-0
M. Wt: 201.56 g/mol
InChI Key: JYHOMEFOTKWQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04404230

Procedure details

A mixture of 77.7 gm (0.453 mol) of 2-chloro-6-nitro-toluene, 190 gm (1.2 mol) of potassium permanganate, 500 ml of 1 N potassium hydroxide and 4 liters of water was heated for 8.5 hours at 100° C. After standing overnight, 25 gm (0.16 mol) of potassium permanganate were added, and the reaction mixture was heated for 2.5 hours more at 100° C. The unreacted starting material was distilled off by steam distillation. The remaining reaction solution was filtered, the filter cake was washed with hot water, and the combined filtrates were evaporated to about 750 ml. After acidifying with hydrochloric acid a precipitate was obtained, which was filtered off and dried.
Quantity
77.7 g
Type
reactant
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[CH3:11].[Mn]([O-])(=O)(=O)=[O:13].[K+].[OH-:18].[K+]>O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[C:11]([OH:13])=[O:18] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
77.7 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)[N+](=O)[O-])C
Name
Quantity
190 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
4 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated for 2.5 hours more at 100° C
Duration
2.5 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off by steam distillation
CUSTOM
Type
CUSTOM
Details
The remaining reaction solution
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the filter cake was washed with hot water
CUSTOM
Type
CUSTOM
Details
the combined filtrates were evaporated to about 750 ml
CUSTOM
Type
CUSTOM
Details
was obtained
FILTRATION
Type
FILTRATION
Details
which was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=C(C(=O)O)C(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.